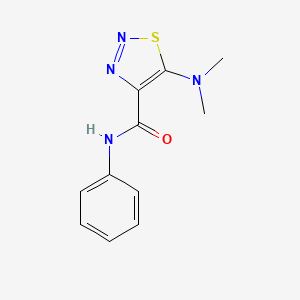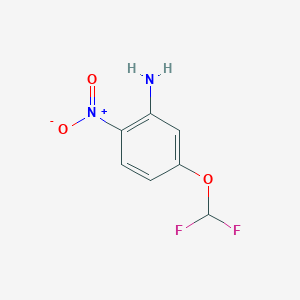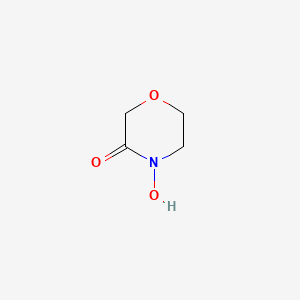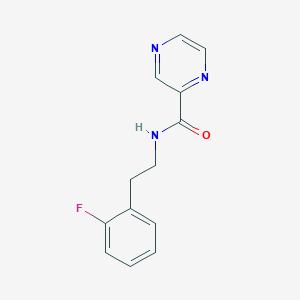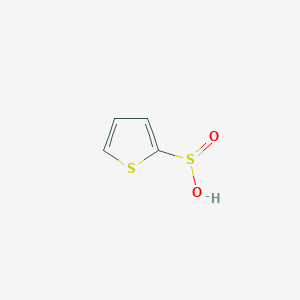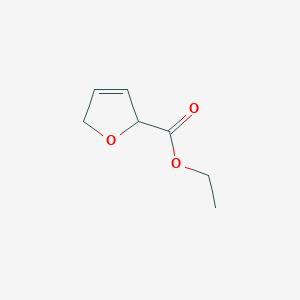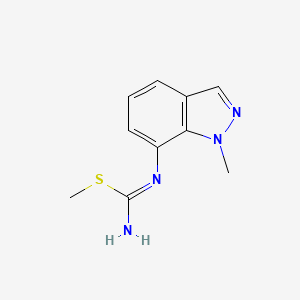
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate typically involves the reaction of 1-methyl-1H-indazole with appropriate reagents under controlled conditions. One common synthetic route includes the use of carbamimidothioate derivatives as starting materials. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclo-oxygenase-2 (COX-2), resulting in anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Methyl N-(1-methyl-1H-indazol-7-yl)carbamimidothioate can be compared with other indazole derivatives, such as:
- 1-methyl-1H-indazol-3-ylmethanol
- 1-methyl-1H-indazol-7-ylamine
- 1-(1-methyl-1H-indazol-7-yl)ethanone
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N4S |
|---|---|
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
methyl N'-(1-methylindazol-7-yl)carbamimidothioate |
InChI |
InChI=1S/C10H12N4S/c1-14-9-7(6-12-14)4-3-5-8(9)13-10(11)15-2/h3-6H,1-2H3,(H2,11,13) |
InChI-Schlüssel |
XQEQEYDXBVXOKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2N=C(N)SC)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


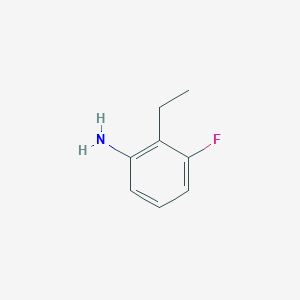
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
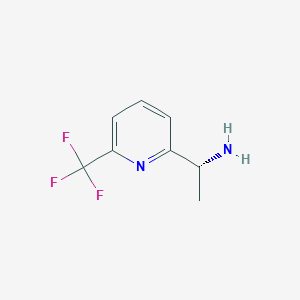
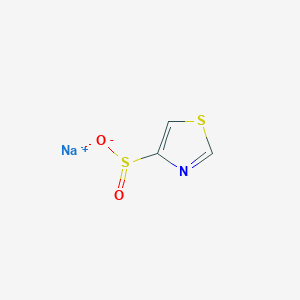
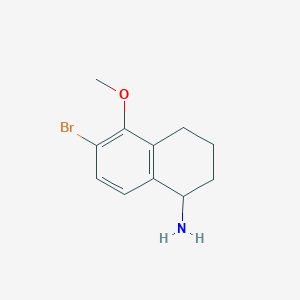
![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)
![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)
